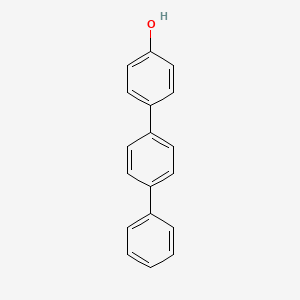

4-(4-phenylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUKCIVQVBVCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308702 | |

| Record name | [1,1′:4′,1′′-Terphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13041-65-1 | |

| Record name | [1,1′:4′,1′′-Terphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13041-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′:4′,1′′-Terphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Phenylphenyl Phenol and Its Derivatives

Established Retrosynthetic Approaches

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 4-(4-phenylphenyl)phenol, the most logical and common retrosynthetic disconnection is at the carbon-carbon single bond connecting the two phenyl rings.

This disconnection leads to two primary sets of synthons (hypothetical fragments):

A phenyl cation and a 4-hydroxyphenyl anion (or their chemical equivalents).

A 4-hydroxyphenyl cation and a phenyl anion (or their chemical equivalents).

These synthons translate into practical starting materials for cross-coupling reactions. For instance, a 4-halophenol (like 4-bromophenol (B116583) or 4-iodophenol) can be coupled with a phenyl-organometallic reagent (like phenylboronic acid). Alternatively, a phenol (B47542) derivative can be coupled with a haloarene. This central disconnection strategy forms the basis for the most widely used synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions in this compound Synthesis

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C bonds and are extensively used to create the biphenyl (B1667301) scaffold.

The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for synthesizing biphenyl derivatives, including this compound. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.

The synthesis of this compound via Suzuki coupling is often highlighted for its mild conditions, high yields, and functional group tolerance. A common route involves the reaction of 4-bromophenol or 4-iodophenol (B32979) with phenylboronic acid. The use of water as a solvent makes this an environmentally friendly or "green" synthetic approach.

Key components of the reaction include:

Palladium Catalyst: Palladium on carbon (Pd/C) is an inexpensive and effective catalyst. Other catalysts like Pd₂(dba)₃ with appropriate ligands (e.g., JohnPhos) are also used.

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the reaction mechanism.

Solvent: The reaction can be performed in various solvents, with water being a notable "green" option. Mixtures of organic solvents like THF and water are also common.

The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst.

| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodophenol | Phenylboronic acid | 10% Pd/C | K₂CO₃ | Water | Reflux, 30 min | High | |

| 4-Bromophenol | Phenylboronic acid | Pd supported on porous glass | Not specified | Water | 150°C, Microwave, 10 min | >90% | |

| Generic Aryl Halide | Boronic Acid | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF / Water | 40°C, 2.5 h | 90% (Example) |

Copper-catalyzed reactions, particularly the Ullmann reaction and its modern variants, provide an alternative to palladium-based methods for forming aryl-aryl or aryl-ether bonds. The classical Ullmann reaction involves the self-coupling of two aryl halide molecules using stoichiometric copper at high temperatures.

Modern Ullmann-type condensations are catalytic and can be used to couple different aryl groups or to form diaryl ethers by reacting an aryl halide with a phenol. While less common than the Suzuki reaction for this specific transformation, copper-catalyzed methods are valuable, especially given the lower cost of copper compared to palladium. These reactions often require ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions. Picolinic acid is one such ligand used to promote the O-arylation of phenols.

Challenges associated with Ullmann reactions include the often harsh reaction conditions (high temperatures and polar solvents like DMF or nitrobenzene) and the need for activated aryl halides.

| Reaction Type | Reactants | Catalyst/Promoter | Ligand (Example) | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|---|

| Ullmann Condensation (C-C) | Aryl Halide 1 + Aryl Halide 2 | Copper (Stoichiometric or Catalytic) | Phenanthroline | DMF, Nitrobenzene | High Temp (>100-200°C) | |

| Ullmann Ether Synthesis (C-O) | Aryl Halide + Phenol | CuI | Picolinic Acid | DMSO | Mild Conditions | |

| Modern Arylation | Aryl Halide + Arene (C-H) | CuI | Phenanthroline | DMF, DMPU | Requires strong base (e.g., K₃PO₄) |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNA_r) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike the more common electrophilic aromatic substitution, SNA_r requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group.

The mechanism proceeds in two steps:

Nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group to restore the aromaticity of the ring.

For the synthesis of this compound, this route is not conventional because the phenyl and hydroxyl groups are not sufficiently electron-withdrawing to activate the ring for nucleophilic attack under standard conditions. However, for derivatives of this compound that contain strong activating groups, SNA_r could be a viable strategy. Recent research has also explored using transition metal catalysts to facilitate SNA_r on unactivated or even electron-rich arenes, expanding the potential scope of this reaction. Another strategy involves the temporary generation of a radical on the phenol, which acts as a powerful electron-withdrawing group to enable substitution.

Enzymatic Synthesis Approaches for Poly-(4-phenylphenyl)phenol Analogs

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical methods for synthesizing polymers. Enzymes like peroxidases (e.g., horseradish peroxidase, soybean peroxidase) and laccases can catalyze the oxidative polymerization of phenolic compounds, including 4-phenylphenol (B51918).

The general mechanism involves the enzyme-catalyzed, one-electron oxidation of the phenolic monomer to generate a phenoxyl radical. These radicals then undergo coupling reactions to form polymers. The resulting polymers often have a mixed structure containing both carbon-carbon (phenylene) and carbon-oxygen-carbon (oxyphenylene) linkages. The polymerization is typically carried out in aqueous solutions or buffer/organic solvent mixtures under mild temperature and pH conditions.

This method is particularly useful for synthesizing poly-(4-phenylphenyl)phenol) analogs, creating high molecular weight polymers that are often difficult to produce via conventional methods.

| Enzyme | Substrate | Solvent System | Resulting Polymer | Key Findings | Reference |

|---|---|---|---|---|---|

| Laccase | 4-Phenylphenol | Buffer (pH 4) / Organic (15:85) | 2,6-poly(4-phenylphenol) | Achieved molecular weight > 80,000. | |

| Horseradish Peroxidase (HRP) | Various phenols (p-cresol, p-phenylphenol) | Aqueous or organic solvents (e.g., 1,4-dioxane) | Polyphenols with mixed C-C and C-O linkages | Solvent choice can control polymer molecular weight. | |

| Soybean Peroxidase (SBP) | Various phenols | Room Temperature Ionic Liquids (RTILs) | High molecular weight polyphenols | RTILs are effective solvents; polymer size is controllable by RTIL concentration. |

Solid-Phase Organic Synthesis Strategies

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble solid support (resin) and synthesized in a stepwise manner. This approach simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound product.

For the synthesis of this compound derivatives, a solid-phase strategy would typically involve:

Attachment: Anchoring a starting material, such as 4-iodophenol, to a suitable resin via a linker. The phenolic hydroxyl group is a common attachment point.

Reaction: Performing a cross-coupling reaction, like a Suzuki-Miyaura coupling with phenylboronic acid, on the resin-bound substrate.

Cleavage: Releasing the final product, this compound, from the solid support by cleaving the linker, often under acidic conditions.

This methodology is particularly advantageous for creating libraries of related compounds for screening purposes, as the purification steps are streamlined. The conditions for solution-phase reactions, such as palladium-catalyzed couplings, can often be successfully transferred to a solid-phase system.

| Step | Description | Example Reagents |

|---|---|---|

| 1. Immobilization | Attach a precursor (e.g., a halophenol) to a solid support resin via a linker. | 4-Iodophenol, Wang resin, coupling agent (e.g., DIC/DMAP). |

| 2. Coupling Reaction | Perform the C-C bond-forming reaction on the resin-bound substrate. | Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃). |

| 3. Washing | Wash the resin thoroughly to remove excess reagents and soluble byproducts. | Solvents like DMF, DCM, Methanol (B129727). |

| 4. Cleavage | Cleave the final product from the resin to obtain the pure compound in solution. | Trifluoroacetic acid (TFA) in DCM. |

Regioselective Synthesis of Substituted Phenols Relevant to the Core Structure

The synthesis of complex derivatives of this compound hinges on the ability to control the placement of functional groups on the aromatic rings with precision. Regioselective synthesis allows for the creation of specific isomers by directing reactions to a particular position on a molecule. Various strategies have been developed for the regioselective functionalization of phenols and biphenyl systems, which are directly applicable to the core structure of this compound.

One powerful approach involves the C-H bond functionalization of phenol derivatives. oregonstate.edu By using a suitable directing group attached to the phenol, it is possible to facilitate catalyzed bond formation at a specific position, such as the ortho-position. oregonstate.edu For instance, in substrates with two available ortho-positions, this method can selectively yield the contra-steric product, avoiding the formation of the vicinal substituted product. oregonstate.edu This level of control is crucial for building complex molecules where steric and electronic factors must be carefully managed.

Another versatile method for achieving regiochemical control is through pericyclic cascade reactions. The reaction of 3-hydroxypyrones with nitroalkenes can produce highly substituted phenols as a single regioisomer. oregonstate.edu The choice of the nitroalkene starting material dictates the substitution pattern on the final phenol product, allowing for the specific synthesis of regioisomeric pairs. oregonstate.edu This methodology has been successfully applied to create a variety of 2,5-disubstituted, 2,6-disubstituted, and 2,5,6-trisubstituted phenols. oregonstate.edu

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biphenyl synthesis and offers excellent regioselectivity. semanticscholar.orgnih.govrsc.org The reaction couples an organoboron compound (like a phenylboronic acid) with an aryl halide or triflate in the presence of a palladium catalyst. semanticscholar.orgresearchgate.net The positions of the substituents on the final biphenyl product are determined by their positions on the starting aryl halide and boronic acid. For example, this compound can be synthesized by coupling phenylboronic acid with 4-iodophenol. wikipedia.org To create more complex, substituted derivatives, one can start with appropriately substituted aryl halides and arylboronic acids. The site selectivity in polyhalogenated substrates is often determined by the relative electrophilicity of the carbons bearing the halogen substituents, with the oxidative addition of the palladium catalyst being the rate- and product-determining step. rsc.org

Furthermore, direct lithiation offers a powerful tool for regioselective functionalization. By using directing groups on a thiophene ring, a model for substituted aromatics, it is possible to perform successive lithiations and introduce functional groups at specific positions. mdpi.comresearchgate.net This principle can be extended to the benzene (B151609) rings of the this compound scaffold to achieve controlled substitution patterns.

Optimization of Reaction Conditions and Yields in Advanced Syntheses

The efficiency and success of synthesizing this compound and its derivatives are highly dependent on the optimization of reaction conditions. Fine-tuning parameters such as catalyst, base, solvent, and temperature can dramatically improve yields and purity. The Suzuki-Miyaura cross-coupling reaction, a key advanced synthesis for this class of compounds, has been the subject of extensive optimization studies. semanticscholar.orgnih.govgre.ac.uk

The choice of catalyst and base is critical. Studies have shown that using palladium hydroxide (Pd(OH)₂) as a catalyst with potassium phosphate as the base at a temperature of 65 °C can lead to improved yields in the synthesis of biaryl analogs. nih.gov In other systems, catalysts like bis(triphenylphosphine)palladium chloride (Pd(PPh₃)₂Cl₂) have proven effective. nih.gov The selection of ligands for the palladium catalyst can also significantly influence selectivity and yield. nih.gov

Solvent systems also play a crucial role. For Suzuki-Miyaura reactions, mixtures of organic solvents and water are common. A 4:1 mixture of tetrahydrofuran (THF) and water has been used effectively, with the addition of a base like potassium carbonate (K₂CO₃). nih.gov The highest catalytic activity for PPI encapsulated Cu-Ni-Pd nanoparticles in Suzuki-Miyaura reactions was observed in a 3:1 ethanol/water ratio using sodium carbonate (Na₂CO₃) as the base. researchgate.net

Temperature and reaction time are key variables that must be optimized. In a study on the synthesis of a quinoline-based scaffold, initial screening at various temperatures (60 °C, 70 °C, and 80 °C) established that 65 °C was optimal for affording products in the highest yield with excellent regioselectivity. nih.gov Reaction times can vary significantly, from a few hours to 48 hours, depending on the reactivity of the substrates. nih.gov For the synthesis of highly substituted phenols via a cycloaddition cascade, reaction temperatures of 150 °C for 16 hours are typical, though more hindered phenols may require higher temperatures (e.g., 180 °C) or longer reaction times. oregonstate.edu

The following tables present data from optimization studies for reactions relevant to the synthesis of the this compound core structure.

Table 1: Optimization of Phenol Synthesis via Cycloaddition Cascade oregonstate.edu

| Entry | Reagent/Catalyst (10 mol %) | Temperature (°C) | Yield (%) |

| 1 | None | 170 | 7 |

| 2 | None | 150 | 56 |

| 3 | SiO₂ (1 equiv) | 150 | 65 |

| 4 | FeCl₃ | 150 | 65 |

| 5 | ZnCl₂ | 150 | 54 |

| 6 | AlCl₃ | 150 | 76 |

| 7 | AlCl₃, BHT (10 mol %) | 150 | 85 |

Data derived from a study on the reaction of a hydroxypyrone with a nitroalkene.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions nih.govnih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Yield |

| Pd(OH)₂ | Potassium Phosphate | Not Specified | 65 | Improved Yields |

| Pd(PPh₃)₂Cl₂ (5 mol %) | K₂CO₃ (3 equiv) | THF:Water (4:1) | 65 | >91% |

Data compiled from studies on the synthesis of various biaryl analogs.

These examples underscore the importance of systematic screening of reaction conditions to achieve high yields and selectivity in the advanced synthesis of this compound and its substituted derivatives.

Advanced Spectroscopic and Spectrometric Characterization of 4 4 Phenylphenyl Phenol

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 4-(4-phenylphenyl)phenol. These methods probe the vibrational energy levels of the molecule, providing a unique fingerprint based on its atomic composition and bonding arrangement.

In the IR spectrum of this compound, the most prominent absorption is a strong and broad band in the region of 3300-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orglibretexts.org The broadness of this peak is typically due to intermolecular hydrogen bonding in the solid state. libretexts.org Another significant absorption is the C-O stretching vibration, which appears in the range of 1000-1200 cm⁻¹. libretexts.org The spectrum also displays characteristic peaks for the aromatic rings. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, which typically appear in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3300 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-O Stretch | 1000 - 1200 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 690 - 900 | Strong |

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Applications

UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions within this compound. The extended π-conjugated system of the biphenyl (B1667301) structure is the primary chromophore responsible for its characteristic absorption and emission properties.

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, resulting from π → π* transitions within the aromatic rings. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent environment. rsc.org The phenolic hydroxyl group can also affect the electronic transitions, and its ionization state at different pH values can lead to shifts in the absorption spectrum. researchgate.net For phenolic compounds in general, the formation of a surface complex with materials like titanium dioxide can induce visible light absorption, suggesting potential applications in photocatalysis. nih.gov

Fluorescence spectroscopy provides information about the molecule's behavior after it absorbs light. Following excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbed. The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the molecular environment. This sensitivity makes biphenyl- and phenol-based compounds useful as fluorescent probes in various chemical and biological applications.

| Spectroscopic Parameter | Typical Range / Value | Transition Type |

|---|---|---|

| Absorption Maximum (λmax) | ~260 - 280 nm | π → π* |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | - |

| Emission Maximum (λem) | > 300 nm | Fluorescence |

X-ray Diffraction (XRD) and Electron Diffraction (MicroED) for Crystalline Forms and Nanoscale Structures

X-ray Diffraction (XRD) and Microcrystal Electron Diffraction (MicroED) are essential techniques for determining the three-dimensional atomic arrangement of this compound in its solid, crystalline state.

Single-crystal X-ray diffraction (SCXRD) can provide a precise determination of the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. redalyc.org The planarity of the molecule, specifically the dihedral angle between the two phenyl rings, is a key structural parameter that can be accurately measured. For many organic compounds, polymorphism—the ability to exist in multiple crystalline forms—is a common phenomenon. nih.gov Each polymorph can have different physical properties. Powder X-ray diffraction (PXRD) is a primary tool used to identify and distinguish between these different crystalline forms. nih.govnii.ac.jp

Computational and Theoretical Investigations of 4 4 Phenylphenyl Phenol

Quantum Chemical Methodologies (Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical methodologies, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for examining the molecular properties of 4-(4-phenylphenyl)phenol. These methods are based on the principles of quantum mechanics and are used to calculate the electronic structure of molecules.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to obtain the optimized molecular geometry. researchgate.net This analysis provides precise bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is also elucidated through these calculations. The distribution of electron density, molecular electrostatic potential (MESP), and atomic charges can be mapped, identifying the electron-rich and electron-poor regions of the molecule. MESP investigations often show that the most reactive sites are located at the oxygen atom of the hydroxyl group. figshare.com

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (inter-ring) | 1.49 | ||

| C-O | 1.37 | ||

| O-H | 0.96 | ||

| C-C-O | 119.5 |

Note: This data is illustrative and based on typical values for similar compounds calculated using DFT.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.nettubitak.gov.tr

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.25 |

Note: This data is illustrative and based on typical values for similar compounds calculated using DFT.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT and TD-DFT are highly effective in predicting various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the molecular structure and understand its spectroscopic properties. researchgate.netfigshare.com

Calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, typically showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net TD-DFT is employed to simulate UV-Vis spectra, predicting the absorption maxima (λmax) and oscillator strengths of electronic transitions. figshare.com

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods are used to predict the NLO properties of molecules like this compound by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). semanticscholar.orgresearchgate.net

A large hyperpolarizability value indicates a strong NLO response. For molecules with a donor-acceptor structure, charge transfer between the electron-donating hydroxyl group and the π-conjugated biphenyl (B1667301) system can lead to significant NLO properties. Theoretical calculations have shown that similar phenylphenol derivatives are promising candidates for NLO materials. figshare.com

Table 3: Calculated NLO Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 2.8 x 10⁻²³ esu |

Note: This data is illustrative and based on typical values for similar compounds calculated using DFT.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. beilstein-journals.orgrsc.orgmdpi.com

Conformational Analysis and Intermolecular Interactions

MD simulations can be used to explore the conformational landscape of this compound. The molecule has rotational freedom around the single bond connecting the two phenyl rings, leading to different conformations. MD simulations can identify the most stable conformers and the energy barriers between them. stanford.edu

Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the oxygen atom or phenyl ring of another. In condensed phases, these interactions govern the bulk properties of the material. Simulations of similar systems, like phenol-benzene complexes, have provided detailed insights into the dynamics of such interactions. stanford.edu

Host-Guest Systems Modeling (e.g., Cyclodextrin (B1172386) Inclusion)

The study of host-guest systems, where a host molecule forms a complex with a guest molecule, is crucial for applications in drug delivery, catalysis, and environmental remediation. Computational modeling provides indispensable insights into the formation, stability, and structure of these complexes at a molecular level. For this compound as a guest molecule, cyclodextrins (CDs) are particularly relevant hosts due to their hydrophobic inner cavity and hydrophilic exterior.

Computational approaches to modeling the inclusion of this compound with cyclodextrins, such as β-cyclodextrin, involve a multi-step process. Methodologies like molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations are employed to elucidate the nature of these interactions. mdpi.commdpi.com

Molecular Docking: This technique is used to predict the preferred orientation of the this compound molecule (the "ligand") when it binds to the cyclodextrin (the "receptor") to form a stable complex. mdpi.com Docking algorithms explore various possible conformations and score them based on factors like intermolecular energies, providing an initial model of the inclusion complex. mdpi.com For this compound, with its elongated biphenyl structure, docking would likely predict an orientation where the non-polar phenyl rings are deeply inserted into the hydrophobic β-cyclodextrin cavity to maximize van der Waals interactions. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to study the dynamic behavior of the host-guest complex in a simulated aqueous environment. MD simulations solve Newton's equations of motion for the system, providing a trajectory that reveals the stability of the complex over time, the role of water molecules, and the conformational changes that occur upon binding. mdpi.com These simulations can quantify the binding free energy, offering a measure of the complex's stability.

Quantum Mechanics (QM) Calculations: For a more detailed analysis of the interaction energies and electronic properties, QM methods like Density Functional Theory (DFT) are used. mdpi.comnih.gov These calculations can accurately determine the stabilization energy of the complex, breaking it down into contributions from van der Waals forces, hydrogen bonding, and electrostatic interactions. mdpi.com In the case of this compound, hydrogen bonding between its hydroxyl group and the hydroxyls on the rim of the cyclodextrin could be a significant stabilizing factor, which QM calculations can precisely model. nih.gov

Studies on structurally similar molecules, such as 4,4′-dihydroxybiphenyl, have shown that inclusion in β-cyclodextrin is an exergonic and spontaneous process, forming a stable 1:1 complex. doi.orgresearchgate.net Theoretical calculations for this similar system correlate well with experimental observations, supporting the predictive power of these computational models. doi.orgresearchgate.net Similarly, computational modeling of this compound would provide critical data on its binding affinity, preferred geometry, and the thermodynamic driving forces behind its inclusion into cyclodextrins. nih.govresearchgate.net

Mechanistic Pathways Elucidation via Advanced Computational Chemistry

Advanced computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface of a reaction, these methods can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the determination of reaction pathways, activation energies, and reaction rates, providing insights that are often difficult to obtain experimentally.

For a molecule like this compound, computational chemistry can be applied to understand various mechanistic pathways, including its synthesis and potential reactions.

Example: Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for synthesizing biphenyl derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.netmdpi.com The reaction of 4-bromophenol (B116583) with phenylboronic acid, for instance, yields this compound. researchgate.net Computational studies can unravel the intricate catalytic cycle of this reaction, which typically involves three main steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (4-bromophenol) to the Pd(0) catalyst. DFT calculations can model the transition state for this step, determining its energy barrier and confirming the feasibility of the reaction. rsc.org

Transmetalation: In this step, the organic group from the organoborane (phenylboronic acid) is transferred to the palladium center. This is often the rate-determining step, and computational models are crucial for understanding the role of the base and the structure of the key intermediates and transition states. rsc.orgnih.gov

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments (the biphenyl product) from the palladium center, which regenerates the Pd(0) catalyst. Computational analysis confirms the exergonic nature of this step and provides the structure of the newly formed this compound. nih.gov

Solvent Effects and Acidity Constant (pKa) Prediction in Diverse Media

The acidity constant (pKa) is a fundamental physicochemical property that governs the ionization state of a molecule in solution. For phenols, the pKa value is critical to their reactivity, solubility, and biological activity. jst-ud.vnpharmaguideline.com Computational chemistry offers powerful methods for predicting pKa values and understanding the influence of different solvents on acidity. diva-portal.orgkyushu-u.ac.jp

The prediction of the pKa for this compound relies on calculating the Gibbs free energy change (ΔG) for its deprotonation in a specific solvent. This is a challenging task because it involves accurately modeling the significant changes in solvation upon ionization. kyushu-u.ac.jp Several computational strategies are employed:

Continuum Solvation Models: These are the most common methods, where the solvent is treated as a continuous medium with a characteristic dielectric constant. jst-ud.vn Models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are used to calculate the free energy of solvation for both the neutral phenol (B47542) and its corresponding phenoxide anion. jst-ud.vnscispace.com The difference in solvation energies is then combined with the gas-phase deprotonation energy to predict the pKa.

Cluster-Continuum Models: The accuracy of pKa predictions can be significantly improved by including a few explicit solvent molecules (e.g., water) that directly interact with the acidic hydroxyl group through hydrogen bonding. acs.orgacs.org These "clusters" are then embedded within a continuum solvent model. Studies on substituted phenols have shown that including two or three explicit water molecules can reduce the mean absolute error of pKa predictions to less than 0.5 pKa units, achieving near-chemical accuracy. acs.orgnih.govnih.gov

The choice of the theoretical method, including the DFT functional and basis set, is also critical. Various functionals such as B3LYP, M06-2X, and CAM-B3LYP have been benchmarked for their performance in predicting phenolic pKa values. jst-ud.vnacs.orgnih.gov

| Computational Method | Solvation Model | Explicit Water Molecules | Mean Absolute Error (MAE) in pKa units | Reference |

|---|---|---|---|---|

| ωB97XD / 6-311++G(d,p) | PCM (with reference compound) | 0 | 1.74 | jst-ud.vn |

| M06-2X / 6-311++G(d,p) | PCM (with statistical correction) | 0 | 0.14 | jst-ud.vn |

| B3LYP / 6-311++G(d,p) | SMD | 0 | > 6.0 | acs.org |

| B3LYP / 6-311++G(d,p) | SMD | 1 | ~ 3.0 | acs.org |

| B3LYP / 6-311++G(d,p) | SMD | 3 | 0.55 | acs.org |

| CAM-B3LYP / 6-311G+dp | SMD | 2 | 0.30 | nih.govnih.gov |

These computational models can be applied to predict the pKa of this compound in diverse media by adjusting the parameters of the continuum solvent model to represent different solvents like ethanol, methanol (B129727), or dimethyl sulfoxide (B87167) (DMSO). researchgate.netsemanticscholar.orgacs.orgnih.gov The electronic effect of the additional phenyl group, which is electron-withdrawing through resonance, is expected to increase the acidity (lower the pKa) of this compound compared to phenol. Computational methods are well-suited to quantify this electronic influence and its modulation by different solvent environments. pharmaguideline.comacs.org

Chemical Transformations and Derivatization Strategies of 4 4 Phenylphenyl Phenol

Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group is the most reactive site in 4-(4-phenylphenyl)phenol, readily undergoing reactions typical of phenols.

Etherification: The synthesis of aryl ethers from this compound can be achieved through various methods. A common approach is the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. The phenoxide is typically formed by treating the phenol (B47542) with a strong base. Another method involves the reaction of phenols with alkyl esters using a solid acid catalyst, such as nanocrystalline zeolite Beta. researchgate.net This method provides a simple and recyclable catalytic route for the synthesis of alkyl phenyl ethers. researchgate.net A series of derivatives of 4-hydroxybiphenyl have been synthesized via etherification by reacting it with various alkyl halides in the presence of potassium carbonate in dimethylformamide (DMF). researchgate.net

Esterification: Phenyl esters can be synthesized from this compound by reacting it with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The direct esterification with carboxylic acids is often catalyzed by strong acids like sulfuric acid or phosphoric acid, and the reaction can be driven to completion by removing the water formed during the reaction. osti.gov For instance, the esterification of p-cresol (B1678582) with hexanoic acid has been demonstrated using sulfuric acid as a catalyst in toluene. osti.gov Biocatalysts have also been employed for the synthesis of phenolic esters. mdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Etherification | Phenol derivative, Alkyl ester | Nanocrystalline Zeolite Beta | Alkyl phenyl ether |

| Etherification | 4-Hydroxybiphenyl, Alkyl halide (R-X) | K₂CO₃, DMF, reflux | 4-Alkoxybiphenyl |

| Esterification | Phenol, Carboxylic acid | Sulfuric acid, Toluene, reflux | Phenyl ester |

| Esterification | Phenolic compounds, Alcohols/Acids | Yeast biomass (whole-cell biocatalyst) | Phenolic esters |

The phenolic hydroxyl group of this compound can be derivatized to create fluorescent compounds, which are useful as probes in high-performance liquid chromatography (HPLC). scirp.org This pre-column derivatization enhances the sensitivity and selectivity of the analytical method. scirp.org Various reagents are used for this purpose, reacting with the hydroxyl group to attach a fluorophore.

For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) has been used as a fluorescent labeling reagent for the determination of phenolic compounds. rsc.orgresearchgate.net The derivatization reaction is typically carried out under mild conditions before the sample is injected into the HPLC system. rsc.orgresearchgate.net Another fluorescent labeling reagent used for phenols is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). researchgate.net This reagent reacts with the phenolic hydroxyl group to produce a highly fluorescent derivative that can be detected at low concentrations. researchgate.net

| Reagent | Abbreviation | Application |

|---|---|---|

| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | DIB-Cl | HPLC determination of phenols, cresols, and xylenols |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | HPLC determination of phenylphenols |

| 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone | - | Simultaneous HPLC-fluorescence assay of phenol and chlorophenols |

Aromatic Substitution Reactions on the Biphenyl-Phenol Scaffold

The biphenyl-phenol scaffold of this compound can undergo electrophilic aromatic substitution reactions on both aromatic rings. The hydroxyl group is a strongly activating, ortho-, para-directing substituent. ucalgary.ca Since the para-position on the phenolic ring is occupied by the phenyl group, electrophilic substitution is directed to the ortho-positions (positions 3 and 5). ucalgary.ca Phenols are highly reactive towards electrophilic substitution, often requiring milder conditions than those used for benzene (B151609). ucalgary.ca

Common electrophilic substitution reactions for phenols include:

Nitration: Reaction with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, this would result in substitution at the ortho positions of the phenolic ring.

Halogenation: Phenols react readily with bromine in a solvent of low polarity to form monobromophenols. byjus.com In the case of this compound, this would lead to ortho-bromination. Treatment with bromine water leads to the formation of a tribromophenol precipitate. byjus.com

Sulfonation: The reaction with concentrated sulfuric acid can lead to sulfonation at the ortho-position. The product distribution can be temperature-dependent. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, typically at the ortho-position for this compound. libretexts.org

The second phenyl ring is less activated than the phenolic ring and will undergo electrophilic substitution under more forcing conditions, with substitution occurring at the ortho- and para-positions relative to the other ring.

Radical Reactions and Rearrangements

Radical Reactions: The phenolic hydroxyl group can participate in radical reactions, particularly hydrogen atom transfer to radicals. cmu.edu Phenols are known as radical-trapping antioxidants because they can donate the hydrogen atom from their hydroxyl group to reactive radicals, forming a resonance-stabilized phenoxyl radical. cmu.edu The reactivity of the phenyl radical itself has been studied in reactions with various unsaturated hydrocarbons, proceeding through an addition-elimination mechanism. nih.gov In the context of this compound, radical reactions could be initiated at the phenolic hydroxyl group or by the addition of a radical to one of the aromatic rings.

Rearrangements: While specific rearrangement reactions for this compound are not extensively documented, related structures undergo characteristic rearrangements. For instance, the benzidine (B372746) rearrangement involves the acid-catalyzed rearrangement of a 1,2-diphenylhydrazine (B7769752) derivative to 4,4'-diaminobiphenyl. berhamporegirlscollege.ac.in Although not directly applicable, it illustrates the types of rearrangements that biaryl systems can undergo. Phenolic compounds can also be involved in other rearrangements, such as the Fries rearrangement of phenyl esters to hydroxyaryl ketones.

Post-Polymerization Modification Strategies

Polymers that incorporate the this compound moiety can be chemically modified after polymerization to alter their properties. escholarship.org This approach, known as post-polymerization modification, is a powerful tool for creating functional polymers. escholarship.orgnih.govresearchgate.net The reactive sites on the this compound unit within a polymer chain would be the phenolic hydroxyl group and the aromatic rings.

Modification strategies could include:

Functionalization of the Hydroxyl Group: The pendant phenolic hydroxyl groups along the polymer backbone can be converted to ethers, esters, or other functional groups using the reactions described in section 5.1.1. This can change the polymer's solubility, thermal properties, and reactivity.

Aromatic Substitution on the Biphenyl (B1667301) Scaffold: The aromatic rings of the polymer-bound this compound units can undergo electrophilic substitution reactions, introducing new functional groups along the polymer chain.

Grafting: The phenolic hydroxyl group can be used as an initiation site for grafting other polymer chains, leading to the formation of graft copolymers with complex architectures.

These modifications allow for the fine-tuning of material properties without the need to synthesize new monomers. escholarship.org

Mechanistic Studies of Reactions Involving 4 4 Phenylphenyl Phenol

Mechanistic Insights into Cross-Coupling Pathways

Cross-coupling reactions are fundamental in the synthesis of biaryl compounds like 4-(4-phenylphenyl)phenol. The mechanisms of palladium-catalyzed reactions such as the Suzuki-Miyaura, Negishi, and Heck couplings provide a framework for understanding the formation of the phenyl-phenyl bond.

The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. libretexts.orgwikipedia.org The cycle comprises three key steps:

Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, where the aryl group and the halide are attached to the palladium center. libretexts.orgwikipedia.org The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > OTf > Br > Cl. wikipedia.org

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organozinc compound in Negishi coupling) is transferred to the Pd(II) complex. libretexts.orgwikipedia.org This displaces the halide and results in a diorganopalladium(II) complex. For the Suzuki-Miyaura reaction, a base is crucial for activating the organoboron compound to facilitate this transfer. libretexts.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the Pd(II) complex to form the C-C bond of the biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgwikipedia.org

In the context of the Heck reaction, the mechanism varies slightly as it involves the coupling of an aryl halide with an alkene. wikipedia.org After oxidative addition, the Pd(II) complex undergoes migratory insertion with the alkene, followed by β-hydride elimination to yield the substituted alkene product and a palladium-hydride species. The catalyst is regenerated by the action of a base. wikipedia.org

| Mechanistic Step | Description | Key Intermediates | Applicable Reactions |

|---|---|---|---|

| Oxidative Addition | Addition of an aryl halide (Ar-X) to a Pd(0) catalyst. | Pd(II)-aryl-halide complex | Suzuki-Miyaura, Negishi, Heck |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) complex. | Diorganopalladium(II) complex | Suzuki-Miyaura, Negishi |

| Reductive Elimination | Elimination of the coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst. | Biaryl product, Pd(0) catalyst | Suzuki-Miyaura, Negishi |

| Migratory Insertion | Insertion of an alkene into the Pd-aryl bond. | Palladium-alkyl complex | Heck |

| β-Hydride Elimination | Elimination of a hydrogen atom from the carbon β to the palladium, forming an alkene and a palladium-hydride species. | Substituted alkene, Pd(II)-hydride complex | Heck |

Enzymatic Polymerization Mechanisms and Reaction Control

Enzymatic polymerization of phenols, including this compound, offers a green alternative to traditional chemical methods. Oxidoreductases, such as peroxidases and laccases, are key to these processes.

Role of Oxidoreductases and Oxidants in Regioselectivity

Oxidoreductases catalyze the oxidation of phenolic compounds, generating phenoxy radicals that subsequently polymerize. The reaction is typically initiated by an oxidant like hydrogen peroxide (H₂O₂). The general mechanism involves the enzyme abstracting a hydrogen atom from the phenolic hydroxyl group, leading to the formation of a resonance-stabilized phenoxy radical. These radicals can then couple in various ways, leading to polymer formation.

The regioselectivity of the polymerization, which dictates the linkage pattern in the resulting polymer, is influenced by several factors, including the specific enzyme used, the nature of the solvent, and the structure of the phenol (B47542) monomer. For instance, the use of soybean peroxidase (SBP) in the polymerization of p-phenylphenol has been shown to be highly efficient.

Control of Polymer Architecture (e.g., ortho-ortho, oxy-ortho linkages)

The architecture of the resulting polyphenols is determined by the coupling of the phenoxy radicals. These radicals have electron density at the oxygen atom and at the ortho and para positions of the aromatic ring. Consequently, C-C (ortho-ortho) and C-O-C (oxy-ortho) linkages can be formed.

Control over the polymer architecture is a significant challenge in enzymatic polymerization. The ratio of phenylene (C-C) to oxyphenylene (C-O-C) units can be influenced by the reaction conditions. For example, in the enzymatic polymerization of phenol, the regioselectivity was found to depend on the ratio of methanol (B129727) to buffer in the solvent system. The use of template polymers, such as poly(ethylene glycol), has also been shown to improve regioselectivity, favoring the formation of phenylene units.

| Factor | Influence on Polymerization | Example |

|---|---|---|

| Enzyme Type | Affects catalytic efficiency and can influence regioselectivity. | Soybean peroxidase (SBP) shows high efficiency for p-phenylphenol polymerization. |

| Solvent | Impacts substrate solubility and can alter the regioselectivity of radical coupling. | Methanol/buffer ratio affects the phenylene vs. oxyphenylene content in polyphenol. |

| Template Polymer | Can guide the polymerization to favor specific linkages. | Poly(ethylene glycol) can enhance the formation of phenylene units. |

| Monomer Structure | The substituents on the phenol ring influence the reactivity and the resulting polymer structure. | Hydrophobic phenols like p-phenylphenol can be effectively polymerized. |

Pressure-Induced Polymerization Mechanisms for Carbon Nanomaterials

The application of high pressure can induce the polymerization of aromatic molecules like phenol to form ordered carbon nanomaterials, such as carbon nanothreads (CNThs). While specific studies on this compound are not detailed, the mechanism for phenol provides a strong model.

Under pressures exceeding 20 GPa, phenol has been observed to polymerize into degree-4 CNThs. nrochemistry.com The mechanism is believed to involve [4+2] Diels-Alder reactions between phenol molecules. nrochemistry.com A key feature of this process is the role of the hydroxyl group. During polymerization, a portion of the C-OH groups can convert to C=O (carbonyl) groups, likely through a keto-enol tautomerization process. nrochemistry.com This transformation is thought to hinder the formation of more saturated degree-6 nanothreads by inhibiting further intracolumnar polymerization. nrochemistry.com The hydroxyl group essentially acts as a passivating agent under these high-pressure conditions, controlling the extent of polymerization. nrochemistry.com

Radical Reaction Mechanistic Exploration

The phenolic hydroxyl group in this compound plays a crucial role in its radical reactions. This functionality allows the molecule to participate in radical scavenging and radical-initiated polymerization.

The primary mechanism for the antioxidant activity of phenolic compounds is hydrogen atom transfer (HAT). nih.gov The phenol donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic system. This stability prevents the propagation of the radical chain reaction.

In the context of polymerization, phenoxy radicals generated from this compound can initiate or participate in chain growth. wikipedia.org The generation of these radicals can be achieved through chemical initiators, enzymes, or photochemical methods. wikipedia.orgnih.govmdpi.com Once formed, these radicals can add to monomer units, propagating the polymer chain. wikipedia.org The termination of the radical polymerization can occur through recombination or disproportionation of two growing polymer chains. fujifilm.com

Intramolecular Rearrangements of Phenolic Systems

Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgchemistrylearner.com The mechanism proceeds through the formation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenol ring. wikipedia.org The reaction is selective for the ortho and para positions, with the product distribution often being temperature-dependent; lower temperatures tend to favor the para product, while higher temperatures favor the ortho isomer. chemistrylearner.compw.live

Claisen Rearrangement : This is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol. organic-chemistry.orglibretexts.org The reaction proceeds through a concerted, cyclic transition state. libretexts.org The initial product is a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the stable aromatic phenol. libretexts.org If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org

| Rearrangement | Reactant Type | Key Mechanistic Feature | Typical Product |

|---|---|---|---|

| Fries Rearrangement | Phenolic Ester | Lewis acid-catalyzed generation of an acylium ion and subsequent electrophilic aromatic substitution. | Hydroxy Aryl Ketone |

| Claisen Rearrangement | Allyl Phenyl Ether | Concerted wikipedia.orgwikipedia.org-sigmatropic shift through a cyclic transition state, followed by tautomerization. | Allyl Phenol |

Advanced Material Science Applications of 4 4 Phenylphenyl Phenol and Its Polymers

Utilization as Monomers in Polymer Synthesis

4-(4-phenylphenyl)phenol, also known as p-phenylphenol, serves as a versatile monomer for the synthesis of functional polymers. Its rigid biphenyl (B1667301) structure and reactive hydroxyl group allow for its integration into various polymer backbones, leading to materials with tailored properties for specific high-performance applications.

The homopolymer of this compound, poly(this compound), is a functional polymer with noteworthy characteristics. Enzymatic polymerization of 4-phenylphenol (B51918) has been demonstrated as a viable synthesis route. nih.gov This method offers a green alternative to traditional chemical polymerization techniques. The resulting polymer's properties can be characterized using techniques such as matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.gov

Furthermore, the synthesis of 2,6-poly(4-phenylphenol) has been reported, indicating that polymerization can be directed to specific positions on the aromatic ring to control the polymer's architecture and resulting properties. chemimpex.com The inherent rigidity of the biphenyl units in the polymer backbone is expected to contribute to high thermal stability and mechanical strength, making it a candidate for applications in demanding environments.

The incorporation of this compound and its derivatives, such as 4,4'-biphenol, into phenolic resins leads to significant improvements in their material properties. Phenolic resins are known for their excellent thermal stability, chemical resistance, and flame retardant properties, and the addition of the biphenyl moiety can further enhance these characteristics.

A study on thermosetting 4,4'-biphenol phenolic resin (4,4'-BPFR), synthesized from 4,4'-biphenol, phenol (B47542), alkyl phenol, and formaldehyde, demonstrated notable improvements over normal phenolic resin (n-PFR). academax.com The introduction of the biphenyl structure resulted in a narrower molecular weight distribution, a higher char yield, and enhanced thermal stability. academax.com Specifically, the char yield of 4,4'-BPFR at 800°C was 65.7%, representing a 9.67% increase compared to n-PFR. academax.com The temperature at which 5% weight loss occurred was also significantly higher for the modified resin, indicating its superior thermal stability. academax.com

The integration of this compound as an intermediate in the manufacture of 4-alkyl substituted phenol-formaldehyde resins is another key application. nih.gov These modified resins are used in various industrial applications where high performance is critical. chemimpex.com

Table 1: Comparison of Properties between Normal Phenolic Resin (n-PFR) and 4,4'-Biphenol Phenolic Resin (4,4'-BPFR)

| Property | Normal Phenolic Resin (n-PFR) | 4,4'-Biphenol Phenolic Resin (4,4'-BPFR) | Reference |

|---|---|---|---|

| Molecular Weight Distribution | 3.31 | 1.83 | academax.com |

| Char Yield at 800°C | - | 65.7% | academax.com |

| Increase in Char Yield | - | 9.67% | academax.com |

| 5% Weight Loss Temperature Increase | - | 62.1°C | academax.com |

While direct studies on the electrochromic polymerization of this compound are not extensively documented, the anodic polymerization of phenylphenols has been investigated. nih.gov This process involves the electrooxidation of the monomer to form a polymer film on the electrode surface. nih.gov The electrochemical behavior of polymers derived from phenylphenol isomers suggests that the resulting materials have potential applications in sensing and electrochromics. nih.gov

The inherent conjugated structure of poly(this compound) suggests its potential for optoelectronic applications. Polymers containing biphenyl units are known to exhibit interesting optical and electronic properties. For instance, novel blue light-emitting polymers have been synthesized that incorporate a 4,4'-biphenylylene unit in the main chain, demonstrating high thermal stability and bright blue fluorescence. rsc.org The synthesis of such polymers often involves coupling reactions to create a conjugated backbone. rsc.org The development of polymers based on this compound could lead to new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Integration into Carbon Nanomaterials (e.g., Nanothreads)

Carbon nanothreads are one-dimensional nanomaterials with exceptional strength and stiffness, synthesized through the high-pressure polymerization of aromatic molecules like benzene (B151609). Computational studies have suggested that substituted benzenes, including those with hydroxyl (-OH) groups, could also serve as precursors for the synthesis of functionalized nanothreads. nih.gov This opens up the possibility of using this compound to create nanothreads with tailored properties.

The presence of the phenyl substituent and the hydroxyl group on the benzene ring of this compound could influence the polymerization process and the final properties of the nanothreads. The hydroxyl group, in particular, could be used for further functionalization of the nanothreads, enabling their integration into composite materials or for the development of sensors. nih.gov While experimental realization of nanothreads from this compound has not yet been reported, the theoretical groundwork suggests it as a promising area of research.

Role in Non-Linear Optical (NLO) Materials Development

Organic and polymeric materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. jhuapl.edu The NLO response of a material is related to its molecular structure, particularly the presence of polarizable electron systems. The extended π-conjugated system of the biphenyl moiety in this compound makes polymers derived from it potential candidates for NLO materials.

Precursor for Advanced Organic Electronic Materials and Conductive Polymers

The development of advanced organic electronic materials, including conductive polymers, is a rapidly growing field. These materials are sought after for applications in flexible electronics, sensors, and energy storage devices. Phenol-based polymers, through oxidative polymerization, can form conjugated structures capable of conducting electricity upon doping.

While poly(this compound) in its pristine state is likely an insulator, its conjugated backbone provides a pathway for charge carrier mobility upon oxidation (p-doping) or reduction (n-doping). The electrochemical polymerization of phenylphenols demonstrates that these materials can be electroactive. nih.gov The synthesis of copolymers incorporating this compound with other electroactive monomers could lead to new conductive polymers with tailored electronic properties. The rigid and planar nature of the biphenyl unit could facilitate intermolecular charge transport, a key factor in achieving high conductivity.

Supramolecular Chemistry Involving 4 4 Phenylphenyl Phenol

Hydrogen Bonding Motifs and Crystal Engineering

The hydroxyl group and aromatic rings of 4-(4-phenylphenyl)phenol are pivotal to its role in crystal engineering, dictating the formation of specific, predictable patterns in the solid state. The primary interaction governing its crystal structure is the hydrogen bond, a directional, non-covalent force between the hydroxyl hydrogen and an electronegative atom, typically the oxygen of a neighboring molecule.

In the crystal lattice of related compounds like p-hydroxybiphenyl, a common and fundamental motif is the formation of hydrogen-bonded chains. The hydroxyl group of one molecule donates its hydrogen to the hydroxyl oxygen of an adjacent molecule, creating a strong O—H⋯O linkage. researchgate.net This head-to-tail arrangement can propagate through the crystal, forming infinite one-dimensional chains. These chains are then packed together, often stabilized by weaker C—H⋯π interactions between the aromatic rings of adjacent chains.

Another significant motif involves the formation of hydrogen-bonded dimers. For instance, in derivatives such as 4′-Hydroxybiphenyl-4-carboxylic acid, intermolecular hydrogen bonding between carboxylate groups results in a dimeric structure characterized by the R²₂(8) graph-set motif. nih.gov While this compound lacks a carboxylic acid group, the principle of forming discrete, hydrogen-bonded pairs is a key concept in its self-assembly. The phenolic hydroxyl groups can form similar, though less complex, dimeric synthons before extending into larger chain-like structures.

Beyond the classic O—H⋯O bonds, weaker C—H⋯O hydrogen bonds also contribute to the stability of the crystal packing. rsc.org In these interactions, an aromatic carbon-hydrogen bond acts as the hydrogen bond donor, and the phenolic oxygen acts as the acceptor. These weaker bonds provide additional stability, influencing the final three-dimensional arrangement of the molecules. The interplay between strong O—H⋯O bonds and multiple weaker C—H⋯O and C—H⋯π interactions allows for the precise control and design of crystalline architectures.

Table 1: Common Intermolecular Interactions in Phenylphenol Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Strong Hydrogen Bond | O—H (hydroxyl) | O (hydroxyl) | Formation of primary chains and dimers researchgate.netnih.gov |

| Weak Hydrogen Bond | C—H (aromatic) | O (hydroxyl) | Stabilization of 3D crystal lattice rsc.org |

| Pi Interaction | C—H (aromatic) | π-system (aromatic ring) | Inter-chain or inter-layer packing |

Inclusion Complex Formation with Macrocyclic Hosts (e.g., Cyclodextrins)

The hydrophobic nature of the biphenyl (B1667301) moiety combined with the hydrophilic character of the hydroxyl group makes this compound an ideal guest molecule for forming inclusion complexes with macrocyclic hosts. Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are particularly effective hosts for encapsulating phenolic compounds. oatext.com

The formation of these host-guest complexes is primarily driven by the hydrophobic effect. oatext.com In an aqueous environment, the nonpolar biphenyl portion of this compound is energetically favored to move from the polar water environment into the nonpolar cyclodextrin (B1172386) cavity. This encapsulation shields the hydrophobic guest from the solvent, leading to a more stable thermodynamic state.

Computational studies have been performed on the inclusion complexation of guests structurally related to this compound, such as diphenyl(4-phenylphenyl)phosphine, with modified β-cyclodextrins. researchgate.net These studies help to elucidate the preferred orientation and binding affinity of the guest within the host cavity. The size of the cyclodextrin cavity is a critical factor in determining the stability and stoichiometry of the complex. For a guest like this compound, β-cyclodextrin, with its intermediate cavity size, is often a suitable host.

The complexation process can significantly alter the physicochemical properties of the guest molecule. Encapsulation within a cyclodextrin can enhance the aqueous solubility and chemical stability of phenolic compounds. oatext.commdpi.com This is particularly relevant for applications where delivering a hydrophobic molecule in an aqueous medium is required. The stoichiometry of these complexes is typically 1:1, with one guest molecule fitting inside one host cavity, though other arrangements are possible depending on the relative sizes of the host and guest. nih.gov

Table 2: Factors Influencing Cyclodextrin Inclusion Complex Formation

| Factor | Description |

| Guest Properties | Size, shape, and hydrophobicity of the biphenyl moiety. |

| Host Properties | The internal diameter and depth of the cyclodextrin cavity (e.g., α-, β-, or γ-cyclodextrin). |

| Solvent | Primarily occurs in aqueous solutions due to the hydrophobic effect. |

| Thermodynamics | Driven by favorable enthalpy and entropy changes upon guest encapsulation. |

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, this process is evident in both the solid state (crystallization) and, under certain conditions, in solution.

In the solid state, the self-assembly of this compound is synonymous with its crystal engineering. The hydrogen bonding motifs discussed previously are the primary drivers of this process. researchgate.netnih.gov Molecules recognize each other through the specific geometry of their hydroxyl groups, assembling into predictable chains or other supramolecular synthons. This initial assembly is followed by the packing of these primary structures into a three-dimensional crystal, guided by weaker interactions. The result is a highly ordered, thermodynamically stable crystalline material.

In solution, the self-assembly of individual this compound molecules is less common due to solvation. However, the principles of its intermolecular interactions can be harnessed by incorporating it into larger, more complex systems. For example, polymers containing phenylphenol side chains can exhibit self-assembly into structured films, where the driving force is the hydrogen bonding between the phenolic hydroxyl groups.

The biphenyl unit itself plays a crucial role. Its rigid, planar structure provides a defined shape that encourages ordered packing. The potential for π-π stacking between the aromatic rings of adjacent molecules provides an additional cohesive force that contributes to the stability of the assembled structures, complementing the more directional hydrogen bonds.

Applications in Host-Guest Chemistry and Molecular Recognition

The structural features of this compound make it a valuable component in the broader field of host-guest chemistry and molecular recognition. wikipedia.org Molecular recognition depends on the specific, non-covalent binding between a host and a guest, driven by a combination of factors including hydrogen bonding, hydrophobic interactions, and shape complementarity. uct.ac.za

A significant application is the use of 4,4'-biphenol units as building blocks for larger, synthetic macrocyclic hosts known as biphenarenes. nih.gov These hosts are constructed by linking biphenol units with methylene (B1212753) bridges, creating a molecule with a defined, π-electron-rich cavity. nih.gov These biphenarene macrocycles are capable of binding a variety of guest molecules, including organic cations and neutral electron-deficient molecules, demonstrating excellent host-guest properties. nih.gov The inherent properties of the this compound unit are thus transferred to a more complex and functional host system.

Furthermore, the well-defined structure and hydrogen-bonding capability of this compound make it a target for molecular recognition by other host systems. Synthetic receptors can be designed to selectively bind to the biphenylphenol structure, discriminating it from other molecules with different shapes or functional groups. This has been demonstrated in systems where charge-transfer complexes are formed between large bisphenol A derivatives and electron acceptors, a process that can be used for the sensitive detection and recovery of specific phenolic compounds. rsc.org The ability to form specific interactions makes this compound and its derivatives useful models for studying the fundamental principles of molecular recognition. nih.gov

Analytical Methodologies for Research and Environmental Monitoring of 4 4 Phenylphenyl Phenol

Chromatographic Separation Techniques for Compound Detection

Chromatographic techniques are fundamental in the analysis of 4-(4-phenylphenyl)phenol, providing the necessary separation from interfering compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized, each with specific strategies to enhance sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modes

HPLC is a robust technique for the analysis of phenolic compounds like this compound. To improve detection limits and selectivity, pre-column derivatization is often employed. A notable method involves the derivatization of phenylphenols with 4-nitrobenzoyl chloride (4-NB-Cl) followed by HPLC with UV detection. scirp.orgresearchgate.net

In a specific application for the simultaneous determination of phenol (B47542), five chlorophenols, and three phenylphenols (including 4-phenylphenol), the compounds were derivatized with 4-NB-Cl in a borate (B1201080) buffer at pH 8.5 and 50°C for 1 minute. The resulting 4-nitrobenzoyl derivatives were then separated and quantified. scirp.orgresearchgate.net The separation was achieved on a Cholester column, demonstrating good resolution of the nine derivatives in under 15 minutes. scirp.orgresearchgate.net This method shows excellent linearity and low detection limits, making it suitable for monitoring these compounds in environmental water samples. scirp.org

Table 1: HPLC Method Parameters for Phenylphenol Analysis

| Parameter | Value |

|---|---|

| Derivatization Reagent | 4-Nitrobenzoyl chloride (4-NB-Cl) |

| Reaction Conditions | pH 8.5 (Borate Buffer), 50°C, 1 min |

| Chromatographic Column | Cholester column |

| Detection Mode | UV (280 nm) |

| Linear Range | 0.02 - 0.9 mg/L |

| Limit of Detection (LOD) | 0.006 - 0.05 mg/L |

This table summarizes the conditions for the HPLC-UV analysis of phenylphenols after pre-column derivatization. scirp.orgresearchgate.net

Advanced detection modes such as diode array detection (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. nkust.edu.twmdpi.com For complex matrices, coupling HPLC with mass spectrometry (LC-MS) would offer higher selectivity and sensitivity.

Gas Chromatography (GC) with Pre-column Derivatization Strategies

Gas Chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. However, phenolic compounds like this compound are polar and have low volatility, necessitating a derivatization step prior to GC analysis. nih.govnih.gov This chemical modification converts the polar hydroxyl group into a less polar, more volatile ether or ester group, which improves chromatographic peak shape and thermal stability. nih.govoup.com

Common derivatization strategies for phenols include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Silylation is a simple and effective method that produces volatile derivatives suitable for GC analysis. nih.gov

Alkylation: This involves converting the phenol to its corresponding ether. Diazomethane can be used to form methyl ethers, while other reagents like pentafluorobenzyl bromide (PFBBr) are used to form pentafluorobenzyl ethers. epa.gov The latter is particularly useful for enhancing sensitivity with an electron capture detector (ECD). oup.comepa.gov

Acylation: Acetic anhydride (B1165640) can be used to form acetate (B1210297) esters of phenols. This is a straightforward technique that yields stable derivatives. oup.com

For instance, a sensitive method for the determination of o-phenylphenol in human urine involved acid hydrolysis of conjugates, followed by derivatization to the pentafluorobenzoyl ester derivative and analysis by negative-ion chemical ionization GC-MS. nih.gov This approach allowed for a limit of quantitation of 1 ng/mL. nih.gov While this example is for an isomer, the principle of derivatization followed by GC-MS is directly applicable to this compound for trace-level analysis in environmental and biological samples. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Phenols

| Derivatization Type | Reagent Example | Derivative Formed | Detector Compatibility |

|---|---|---|---|

| Silylation | BSTFA | Trimethylsilyl (TMS) ether | FID, MS |

| Alkylation | Diazomethane | Methyl ether (Anisole) | FID, MS |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ether | ECD, MS |

| Acylation | Acetic anhydride | Acetate ester | FID, MS |

This table outlines common pre-column derivatization strategies used to enhance the GC analysis of phenolic compounds. nih.govoup.comepa.gov

Spectrophotometric Quantification Methods for Mixtures

Spectrophotometric methods offer a simpler and more rapid approach for the quantification of total phenolic compounds in mixtures. These methods are typically based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of phenols present. epa.gov

A classic example is the 4-aminoantipyrine (B1666024) (4-AAP) method. epa.gov In this reaction, phenolic compounds react with 4-aminoantipyrine in an alkaline medium (pH 10) in the presence of an oxidizing agent like potassium ferricyanide (B76249) to form a stable reddish-brown dye. epa.gov The absorbance of this dye is then measured, typically around 510 nm. epa.gov It is important to note that this method determines the "total phenolic content" and the color response can vary for different phenolic structures. epa.gov Therefore, results are often expressed as phenol equivalents. epa.gov